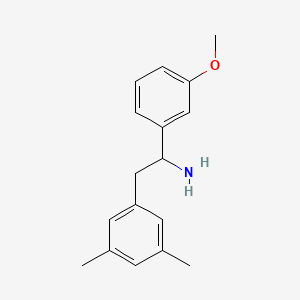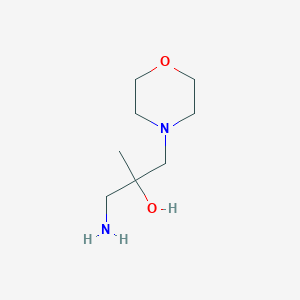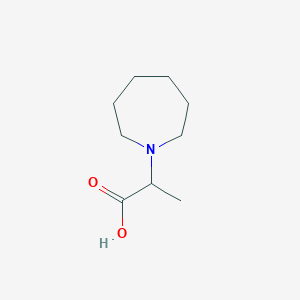
2-(azepan-1-yl)propanoic Acid
Descripción general
Descripción
2-(azepan-1-yl)propanoic acid, also known as norleucine, is a non-proteinogenic amino acid. It is a derivative of 2-phenylpropanoic acid .
Molecular Structure Analysis
The molecular formula of 2-(azepan-1-yl)propanoic acid is C9H17NO2 . The InChI code is 1S/C9H17NO2.ClH/c1-8(9(11)12)10-6-4-2-3-5-7-10;/h8H,2-7H2,1H3,(H,11,12);1H .Physical And Chemical Properties Analysis
The physical form of 2-(azepan-1-yl)propanoic acid is a powder . The molecular weight is 207.7 g/mol . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Summary of the Application
“2-(azepan-1-yl)propanoic Acid” is used in the synthesis of aminoalkyl ester methyliodides of substituted acetic and propionic acids . These compounds are then tested for their antibacterial properties .
Methods of Application
The aminoesters are synthesized by reacting the corresponding aminoalcohols with substituted acetic and propionic acid chlorides in anhydrous benzene . The methyliodides of these aminoalkyl esters are then prepared for pharmacological testing .
Results or Outcomes
The methyliodides of the aminoalkyl esters of substituted propionic acids were found to have high antibacterial activity . Some of these compounds also exhibited strongly pronounced peripheral n-cholinolytic activity .
2. Use in Chemical Synthesis
Summary of the Application
“2-(azepan-1-yl)propanoic Acid” is a chemical compound that can be used in various chemical syntheses . It’s often used as a building block in the creation of more complex molecules .
Methods of Application
The specific methods of application can vary greatly depending on the desired end product. Typically, “2-(azepan-1-yl)propanoic Acid” would be reacted with other reagents under controlled conditions to form the desired product .
Results or Outcomes
The results or outcomes of these reactions would also depend on the specific synthesis being performed. In general, the use of “2-(azepan-1-yl)propanoic Acid” in chemical synthesis allows for the creation of a wide variety of complex molecules .
3. Use in Chemical Synthesis
Summary of the Application
“2-(azepan-1-yl)propanoic Acid” is a chemical compound that can be used in various chemical syntheses . It’s often used as a building block in the creation of more complex molecules .
Methods of Application
The specific methods of application can vary greatly depending on the desired end product. Typically, “2-(azepan-1-yl)propanoic Acid” would be reacted with other reagents under controlled conditions to form the desired product .
Results or Outcomes
The results or outcomes of these reactions would also depend on the specific synthesis being performed. In general, the use of “2-(azepan-1-yl)propanoic Acid” in chemical synthesis allows for the creation of a wide variety of complex molecules .
Safety And Hazards
Propiedades
IUPAC Name |
2-(azepan-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(9(11)12)10-6-4-2-3-5-7-10/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFHNKAOCOVFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)propanoic Acid | |
CAS RN |
302914-01-8 | |
| Record name | 2-(1-AZEPANYL)PROPANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






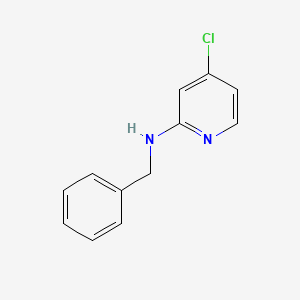
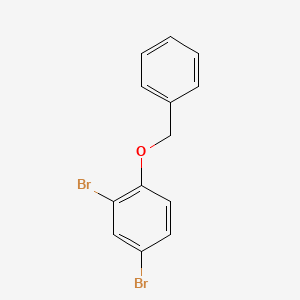
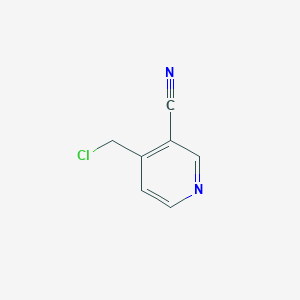
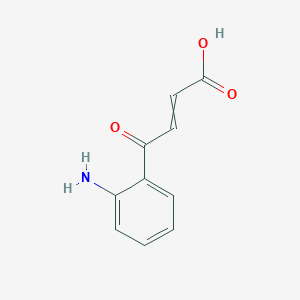
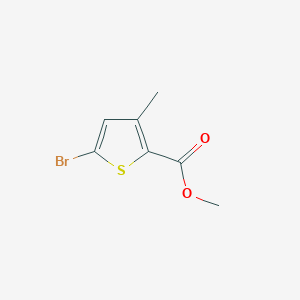
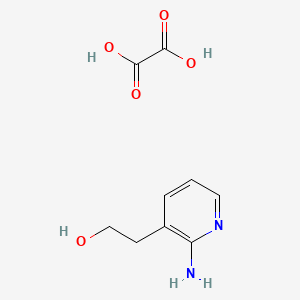
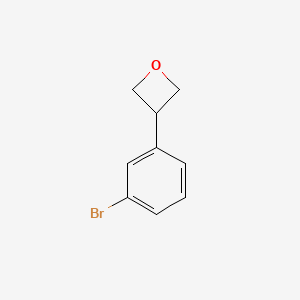
![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B1524736.png)
